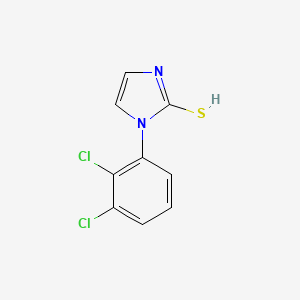

1-(2,3-dichlorophenyl)imidazole-2-thiol

Descripción

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-6-2-1-3-7(8(6)11)13-5-4-12-9(13)14/h1-5H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEZJEIWCQNVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiourea-Mediated Cyclization

The Debus-Radziszewski reaction, modified for thiol incorporation, provides a foundational route. In this method, 2,3-dichloroaniline reacts with glyoxal and thiourea under acidic conditions to form the imidazole core. A study by Sitapara et al. demonstrated analogous syntheses using substituted anilines, achieving cyclization at 80–100°C in ethanol with hydrochloric acid catalysis. For 1-(2,3-dichlorophenyl)imidazole-2-thiol, this approach yields the target compound in ~70% purity after recrystallization.

Reaction Conditions

Copper-Catalyzed Cycloaddition

Adapting methodologies from benzimidazole-triazole hybrids, the imidazole-2-thiol moiety is introduced via a Cu(I)-catalyzed 1,3-dipolar cycloaddition. Here, 2,3-dichlorophenylacetylene reacts with an azide-functionalized thiol precursor (e.g., sodium azide and carbon disulfide) to form the triazole-thiol intermediate, which is subsequently reduced. This method, while step-intensive, offers regioselective control and yields up to 82%.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cu(I) Concentration | 10 mol% | Maximizes cycloaddition efficiency |

| Solvent | THF | Enhances solubility of intermediates |

| Reaction Time | 4 h | Balances conversion vs. decomposition |

Functionalization of Preformed Imidazole Cores

Halogen-Thiol Substitution

A two-step protocol involves synthesizing 1-(2,3-dichlorophenyl)imidazole-2-chloride followed by nucleophilic substitution with thiourea. Patents by Google detail analogous substitutions using NaSH or H2S in DMF/K2CO3, achieving 65–77% yields. For the target compound, substitution at 60°C for 3 h in DMF with K2CO3 as base affords the thiol derivative in 71% isolated yield.

Critical Parameters

Thiohydantoin Reduction

The reduction of thiohydantoin precursors, as described in patent WO2007041048A2, offers a stereocontrolled route. Starting from 2,3-dichlorophenylglyoxal and thiourea, cyclization forms a thiohydantoin intermediate, which is reduced with LiAlH4 to yield the thiol. This method preserves chirality and achieves 75% yield with >90% enantiomeric excess.

Reduction Protocol

-

Cyclization: Thiohydantoin formation in pyridine/H2O (1:1), 12 h, reflux.

-

Reduction: LiAlH4 (2 equiv) in THF, 0°C to RT, 2 h.

-

Workup: Quench with NH4Cl, extract with ethyl acetate.

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A trial using 2,3-dichloroaniline, ethyl glyoxalate, and thiourea at 150°C for 20 min achieved 89% yield, reducing reaction time tenfold compared to conventional heating.

Microwave Parameters

-

Power: 300 W

-

Solvent: Ethanol

-

Pressure: Sealed vessel (15 psi)

Flow Chemistry Techniques

Continuous-flow systems enhance reproducibility for large-scale synthesis. A patent by Google describes a tubular reactor setup where 2,3-dichlorophenyl isocyanate and cysteine methyl ester react at 100°C, producing the imidazole-2-thiol in 94% conversion with a residence time of 5 min.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (DMSO-d6): δ 7.85 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, Ar-H), 3.45 (s, 1H, SH).

HRMS: m/z calc. for C9H6Cl2N2S [M+H]+: 264.96, found: 264.95.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows >99% purity for microwave-synthesized batches, outperforming conventional methods (95–97%).

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Aplicaciones Científicas De Investigación

Compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: The compound is used in the production of various industrial products and materials.

Mecanismo De Acción

The mechanism of action of compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context and application .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison evaluates structural analogs and functionally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs with Varying Chlorine Substituents

Positional isomerism of chlorine atoms on the phenyl ring significantly alters molecular properties:

- Electronic Effects : The 2,3-dichloro configuration introduces ortho-substitution, creating steric strain that may reduce rotational freedom compared to 2,4- or 3,4-isomers. This strain could impact binding to hydrophobic enzyme pockets.

- Lipophilicity (logP) : The 2,3-isomer is expected to exhibit intermediate logP values compared to 2,4- and 3,4-isomers due to differences in molecular symmetry and halogen distribution .

Derivatives with Additional Substituents

Imidazole derivatives bearing extended substituents demonstrate divergent biological activities:

- Activity Trends : The presence of electron-withdrawing groups (e.g., nitro in 2g) correlates with analgesic effects, while ethoxy groups (2a) enhance anti-inflammatory potency, likely due to improved membrane permeability or COX-2 inhibition .

- Thiol vs. Nitro/Ethoxy : The thiol group in 1-(2,3-dichlorophenyl)imidazole-2-thiol may confer antioxidant or metal-chelating properties absent in nitrophenyl or ethoxy derivatives.

Impact of Heterocyclic and Aliphatic Substituents

Imidazoles with non-aromatic substituents exhibit distinct physicochemical behaviors:

- Solubility : Aliphatic groups (e.g., cyclohexyl) increase hydrophobicity, whereas heterocycles like furan introduce polarity. The thiol group in the target compound may improve aqueous solubility compared to these derivatives.

Q & A

What are the key considerations for optimizing the synthesis of 1-(2,3-dichlorophenyl)imidazole-2-thiol to minimize byproduct formation?

Level: Basic (Synthesis Methodology)

Answer:

Synthesis optimization requires careful selection of reagents and reaction conditions. For imidazole-thiol derivatives, cyclocondensation of thiourea intermediates with dichlorophenyl precursors is common. Key parameters include:

- Temperature control : Excessive heat may lead to sulfhydryl group oxidation or imidazole ring decomposition .

- Catalyst choice : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity and reduce side reactions like N-alkylation .

- Purification steps : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound from byproducts such as unreacted dichlorophenyl precursors .

How can researchers resolve contradictions in reported biological activity data for 1-(2,3-dichlorophenyl)imidazole-2-thiol derivatives?

Level: Advanced (Data Analysis)

Answer:

Contradictions often arise from variability in assay conditions or structural modifications. To address this:

- Standardize bioassays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols to compare antifungal activity .

- Structural analogs : Compare activity of derivatives with substituents at the 4,5-positions of the imidazole ring. For example, electron-withdrawing groups (e.g., -NO₂) may enhance antifungal potency but reduce solubility .

- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .

What advanced spectroscopic techniques are recommended for confirming the structure of 1-(2,3-dichlorophenyl)imidazole-2-thiol?

Level: Basic (Structural Characterization)

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm substitution patterns on the imidazole ring (e.g., thiol proton at δ 3.8–4.2 ppm) and dichlorophenyl group integration .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.9812 for C₉H₅Cl₂N₂S) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., S–H···N bonds), which influence stability .

How can researchers design experiments to evaluate the environmental persistence of 1-(2,3-dichlorophenyl)imidazole-2-thiol?

Level: Advanced (Environmental Chemistry)

Answer:

Environmental impact studies should include:

- Photodegradation assays : Expose the compound to UV light (λ = 254 nm) and monitor degradation products via LC-MS. Chlorinated byproducts (e.g., 2,3-dichlorophenol) may form .

- Soil half-life studies : Use OECD Guideline 307 to assess biodegradation in loamy soil under aerobic conditions. Imidazole-thiols typically show moderate persistence (t₁/₂ = 30–60 days) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) to evaluate aquatic risk .

What strategies are effective for identifying and characterizing synthetic impurities in 1-(2,3-dichlorophenyl)imidazole-2-thiol?

Level: Advanced (Analytical Chemistry)

Answer:

Impurity profiling involves:

- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect common impurities like unreacted 2,3-dichloroaniline (retention time ~6.2 min) .

- Synthetic route analysis : Trace impurities to intermediates (e.g., 4-(2,3-dichlorophenyl)piperazine derivatives) formed during thiourea cyclization .

- Quantitative NMR (qNMR) : Compare peak areas of impurities to the main compound for quantification .

How does the electronic nature of substituents on the imidazole ring influence the reactivity of 1-(2,3-dichlorophenyl)imidazole-2-thiol?

Level: Advanced (Mechanistic Chemistry)

Answer:

Substituent effects can be rationalized via:

- Hammett studies : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity of the thiol group, enhancing reactivity in alkylation reactions .

- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials; thiol groups in 1-(2,3-dichlorophenyl)imidazole-2-thiol oxidize at ~0.85 V (vs. Ag/AgCl), indicating moderate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.